ethyl 2-((1H-benzo[d]imidazol-2-yl)thio)acetate hydrochloride
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Overview
Description
Ethyl 2-((1H-benzo[d]imidazol-2-yl)thio)acetate is a compound that contains an imidazole moiety . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
The ethyl 2-((1H-benzo[d]imidazol-2-yl)thio)acetate has been subjected to a series of heterocyclization reactions through its reaction with different chemical reagents . The resulting molecules were thiophene, pyrazole, coumarin derivatives incorporated benzo[d]imidazole moiety .Molecular Structure Analysis
The molecular weight of ethyl 2-((1H-benzo[d]imidazol-2-yl)thio)acetate is 204.23 . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
The ethyl 2-((1H-benzo[d]imidazol-2-yl)thio)acetate has been used in a series of heterocyclization reactions . These reactions have resulted in the formation of various molecules, including thiophene, pyrazole, and coumarin derivatives .Physical and Chemical Properties Analysis
Ethyl 2-((1H-benzo[d]imidazol-2-yl)thio)acetate is a solid at room temperature . It is highly soluble in water and other polar solvents .Scientific Research Applications
Antagonist Chemotype Development
- CRTh2 Receptor Antagonist : Ethyl 2-((1H-benzo[d]imidazol-2-yl)thio)acetate hydrochloride was involved in the development of a novel chemotype of CRTh2 receptor antagonist. The compound was part of a hit-to-lead evolution process, focusing on the development of substituted 2-(2-(benzylthio)-1H-benzo[d]imidazol-1-yl)acetic acids and their in vitro and in vivo properties (Pothier et al., 2012).
Synthesis and Antitumor Activities
- Synthesis for Antitumor Compounds : The compound was used to synthesize various derivatives, such as thiophene, pyrazole, coumarin, and incorporated benzo[d]imidazole moiety. These derivatives exhibited significant antitumor activities against various cancer cell lines, demonstrating the compound's utility in synthesizing potential antitumor agents (Mohareb & Gamaan, 2018).
Development of Aqueous-Soluble Inhibitors
- ACAT-1 Inhibitor : this compound contributed to the development of an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1). This inhibitor showed significant selectivity and enhanced oral absorption, indicating its potential for treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Fluorescent Chemosensor Development
- Silver(I) Detection : A novel conjugated polymer containing ethyl 2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetate was synthesized. This polymer demonstrated high sensitivity and selectivity for detecting silver(I) ions, indicating its potential application as a fluorescent chemosensor (Xiang et al., 2013).
Mechanism of Action
Target of Action
Ethyl 2-((1H-benzo[d]imidazol-2-yl)thio)acetate hydrochloride is a compound that contains an imidazole moiety . Imidazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
It is known that imidazole derivatives can interact with various biological targets due to their versatile chemical structure . The specific interactions and resulting changes would depend on the particular biological target.
Biochemical Pathways
Given the broad range of biological activities exhibited by imidazole derivatives , it can be inferred that this compound may affect multiple biochemical pathways.
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents , which could potentially impact their bioavailability.
Result of Action
Imidazole derivatives have been reported to exhibit a broad range of biological activities , suggesting that this compound could have multiple effects at the molecular and cellular level.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
The biochemical properties of ethyl 2-((1H-benzo[d]imidazol-2-yl)thio)acetate hydrochloride are largely determined by its benzo[d]imidazole moiety. This moiety is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Compounds with similar structures have been shown to have significant antimicrobial activity and cytotoxic effects on certain cell lines
Molecular Mechanism
It is known that benzo[d]imidazole derivatives can interact with various biomolecules, potentially leading to changes in gene expression and enzyme activity
Properties
IUPAC Name |
ethyl 2-(1H-benzimidazol-2-ylsulfanyl)acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S.ClH/c1-2-15-10(14)7-16-11-12-8-5-3-4-6-9(8)13-11;/h3-6H,2,7H2,1H3,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPVYRNCXZZBGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=CC=CC=C2N1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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